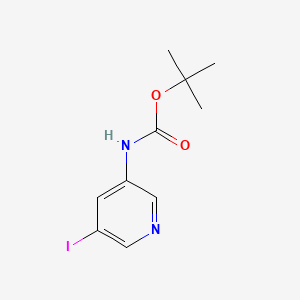

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

描述

BenchChem offers high-quality T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-(5-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJSMUHCDSOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672221 | |

| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857266-59-2 | |

| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl (5-iodopyridin-3-yl)carbamate

Abstract

Tert-butyl (5-iodopyridin-3-yl)carbamate is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected amine and a reactive iodine handle on a pyridine scaffold, makes it an invaluable intermediate for constructing complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic pathway to this compound, focusing on the protection of 3-amino-5-iodopyridine. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss alternative synthetic strategies, offering researchers and drug development professionals a practical and scientifically grounded resource.

Strategic Overview: Retrosynthetic Analysis

The synthesis of tert-butyl (5-iodopyridin-3-yl)carbamate is most directly achieved through the protection of a pre-existing amino group. The key disconnection, therefore, lies at the carbamate's C-N bond. This retrosynthetic approach identifies 3-amino-5-iodopyridine as the immediate precursor and di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source. This strategy is favored for its high efficiency and operational simplicity, assuming the availability of the starting aminopyridine.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: N-Boc Protection

The most prevalent and reliable method for synthesizing tert-butyl (5-iodopyridin-3-yl)carbamate is the direct N-protection of 3-amino-5-iodopyridine. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting amines due to its stability under a wide range of conditions (including basic, reductive, and oxidative environments) and its facile removal under mild acidic conditions.[]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a transient, unstable intermediate which subsequently eliminates tert-butanol and carbon dioxide, driven by the formation of the stable carbamate product. A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is typically employed to deprotonate the protonated amine intermediate, driving the reaction to completion.[2][3]

Detailed Experimental Protocol

This protocol is a synthesized representation of standard procedures for the Boc protection of aminopyridines.[2][3]

Workflow Overview:

Sources

physicochemical properties of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (5-Iodopyridin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of tert-butyl (5-iodopyridin-3-yl)carbamate (CAS No. 857266-59-2).[1] As a key building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its characteristics is paramount for its effective application. This document delves into the compound's structural identity, core physical properties, analytical characterization, and stability profile. We present not only established data but also detailed, field-proven experimental protocols for properties that require empirical determination. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted pyridine intermediates in complex synthetic pathways.

Introduction: A Versatile Synthetic Intermediate

Chemical Identity and Structure

Tert-butyl (5-iodopyridin-3-yl)carbamate is a bifunctional organic molecule that incorporates a pyridine core, a synthetically versatile iodine substituent, and a tert-butoxycarbonyl (Boc) protected amine. This combination of features makes it a highly valuable intermediate in the synthesis of complex, biologically active molecules.[2]

The structure consists of a pyridine ring where the nitrogen atom imparts basicity and influences the electronic properties of the ring. The iodine atom at the 5-position serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The Boc-protected amine at the 3-position provides a stable, yet readily cleavable, nitrogen nucleophile for subsequent synthetic transformations.[3]

Table 1: Core Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl N-(5-iodopyridin-3-yl)carbamate | N/A |

| CAS Number | 857266-59-2 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1] |

| PubChem CID | 45790100 |[1] |

Significance in Medicinal Chemistry

The true value of this compound lies in its architectural design, which is tailored for multi-step synthetic campaigns.

-

Orthogonal Reactivity: The iodine atom and the Boc-protected amine offer orthogonal reactivity. The iodo-group can be functionalized using transition-metal catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) while the Boc group remains intact. Subsequently, the Boc group can be removed under mild acidic conditions to unmask the amine for further derivatization, such as amide bond formation.[3]

-

Pharmacophore Scaffolding: The iodopyridine moiety is a common scaffold in pharmacologically active compounds. The iodine can be retained for specific interactions, such as halogen bonding with protein targets, or replaced to build out the complexity of the final molecule.[3]

-

Controlled Synthesis: The Boc protecting group is crucial for preventing unwanted side reactions of the amine functionality, ensuring high yields and purity in complex synthetic sequences.[3]

Core Physicochemical Properties

A precise understanding of the physicochemical properties is essential for designing reaction conditions, developing purification strategies, and formulating the compound for biological screening.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Behavior | Comments |

|---|---|---|

| Physical State | Yellow solid | Based on vendor data for a similar isomer.[2] |

| Melting Point | Not reported; predicted to be a crystalline solid with a defined melting point. | Essential for assessing purity. Determination via DSC is recommended. |

| Solubility | Low in water; moderate in polar aprotic solvents (DCM, THF, DMF). | Predicted based on structural analogues.[3] Empirical determination is crucial. |

| logP (Lipophilicity) | Not reported; estimated XLogP3 of 2.4 for a similar isomer.[4] | Key parameter for predicting ADME properties. |

| pKa | Not reported; expected to be a weak base. | The pyridine nitrogen's basicity is reduced by the electron-withdrawing effects of iodine. |

Melting Point Analysis by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting peak suggests a highly pure crystalline substance, whereas a broad peak or a melting point depression indicates the presence of impurities. DSC is the gold standard method as it provides a precise endothermic peak corresponding to the melting transition.

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of tert-butyl (5-iodopyridin-3-yl)carbamate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Solubility Profile Determination

Causality: Knowledge of solubility is vital for selecting appropriate solvents for chemical reactions, purification (crystallization), and for preparing stock solutions for biological assays. A quantitative assessment prevents issues of precipitation and ensures solution homogeneity.

Protocol for Kinetic Solubility Assessment using Nephelometry:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).

-

Solvent Plate Preparation: In a 96-well microplate, dispense the desired aqueous and organic solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Dichloromethane, Tetrahydrofuran, Ethanol).

-

Serial Dilution: Add the DMSO stock solution to the solvent plate to create a range of concentrations (e.g., from 200 µM down to 1 µM). This is typically automated.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the system to reach equilibrium.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity signal is not significantly different from the solvent-only blank.

Spectroscopic and Analytical Characterization

Analytical techniques are foundational for confirming the identity, structure, and purity of the compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the definitive method for quantifying the purity of a chemical substance. By separating the main compound from any impurities, it provides a precise percentage purity based on the relative area of the chromatographic peaks. A well-developed method is self-validating, demonstrating specificity, linearity, and precision.

Protocol for Reversed-Phase HPLC (RP-HPLC):

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (chosen based on the UV absorbance of the pyridine ring).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (predicted, in CDCl₃): Expect signals for the tert-butyl group (~1.5 ppm, singlet, 9H), a broad singlet for the N-H proton of the carbamate, and distinct aromatic signals for the three pyridine protons. The protons at positions 2, 4, and 6 will show characteristic splitting patterns (e.g., doublets or singlets depending on coupling constants).

-

¹³C NMR (predicted, in CDCl₃): Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carbamate (~153 ppm), and four distinct signals for the pyridine ring carbons, including the carbon bearing the iodine which will appear at a characteristic upfield shift compared to its non-iodinated counterpart.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 321.0.

-

Fragmentation: A characteristic fragment would be the loss of the tert-butyl group or the entire Boc group, providing further structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Key Vibrations: The IR spectrum will provide clear evidence of the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (carbamate): A strong, sharp absorption band around 1700-1725 cm⁻¹.[5]

-

C-N Stretch & N-H Bend: Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A peak in the 1200-1300 cm⁻¹ region.

-

-

Stability and Reactivity Profile

Chemical Stability

-

Acid Lability: The tert-butyl carbamate (Boc) protecting group is the most reactive site under specific conditions. It is stable to a wide range of reagents and bases but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to yield the free amine.[3] This property is intentionally designed for synthetic utility.

-

Light Sensitivity: Iodinated aromatic compounds, including iodopyridines, can be susceptible to photodegradation over time.[3] Therefore, it is best practice to store the compound in amber vials or protected from direct light to maintain its integrity.

Reactivity and Synthetic Utility

The primary synthetic value of tert-butyl (5-iodopyridin-3-yl)carbamate stems from the reactivity of the C-I bond. This bond is an ideal handle for forming new bonds via transition-metal-catalyzed cross-coupling reactions. The diagram below illustrates its central role as a precursor to more complex molecular architectures.

Caption: Synthetic utility of the title compound in cross-coupling reactions.

Conclusion

Tert-butyl (5-iodopyridin-3-yl)carbamate is a strategically designed synthetic intermediate with a well-defined profile of physicochemical properties that enable its broad application. Its solid-state nature, predictable solubility, and, most importantly, its orthogonal reactive sites—the acid-labile Boc group and the versatile iodo-substituent—make it an indispensable tool for medicinal chemists. The experimental protocols and characterization data outlined in this guide provide the necessary framework for researchers to confidently and effectively incorporate this building block into their synthetic programs, facilitating the discovery and development of novel chemical entities.

References

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. Available from: [Link].

-

Supporting Information for an unspecified article. This source provides characterization data for various tert-butyl arylcarbamates. Available from: [Link].

-

AdooQ Bioscience. tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate. Available from: [Link].

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Available from: [Link].

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Available from: [Link].

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate - NIST WebBook (IR Spectrum). Available from: [Link].

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate - NIST WebBook (Mass Spectrum). Available from: [Link].

-

Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods: Pyridine 1613. Available from: [Link].

-

ResearchGate. A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits. Available from: [Link].

-

QScience.com. Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry. Available from: [Link].

-

National Center for Biotechnology Information (NCBI). Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link].

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link].

-

PubChem. tert-Butyl carbamate. Available from: [Link].

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

Sources

A Technical Guide to tert-Butyl (5-iodopyridin-3-yl)carbamate (CAS 857266-59-2): A Key Intermediate in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of tert-butyl (5-iodopyridin-3-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's strategic value, detailing the causality behind its synthesis and the mechanistic principles of its application in constructing complex molecular architectures.

Introduction & Strategic Importance

In the landscape of pharmaceutical development, the efficient synthesis of novel, highly functionalized heterocyclic compounds is paramount. Tert-butyl (5-iodopyridin-3-yl)carbamate, CAS 857266-59-2, has emerged as a particularly valuable intermediate due to its unique trifunctional nature. Its structure incorporates three key features that can be manipulated with high selectivity:

-

An Iodinated Pyridine Ring: The iodine atom at the 5-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl substituents.

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the 3-position is a robust and reliable protecting group for the amine. Its presence allows the pyridine core to undergo extensive modification without unintended side reactions at the nitrogen atom.

-

Orthogonal Reactivity: The true power of this molecule lies in the orthogonality of its functional groups. The C-I bond can be selectively functionalized using palladium or nickel catalysis, leaving the Boc group intact. Subsequently, the Boc group can be removed under mild acidic conditions to reveal a primary amine, which is then available for a host of secondary reactions such as amidation, alkylation, or further cross-coupling. This sequential, controlled functionalization is a cornerstone of modern synthetic strategy.

This guide will dissect these features, providing both the theoretical framework and practical protocols to empower researchers in leveraging this compound to its fullest potential.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. Key data for tert-butyl (5-iodopyridin-3-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 857266-59-2 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Off-white to light brown solid | Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |

| Storage | Store under an inert atmosphere at 2–8 °C | [2] |

Spectroscopic Characterization: While specific batch data should always be consulted, a representative ¹H NMR spectrum for a related isomer, tert-butyl (3-iodopyridin-4-yl)-carbamate, shows the characteristic Boc-group singlet at ~1.55 ppm and distinct aromatic proton signals in the 8.11-8.76 ppm range.[2] Mass spectrometry would confirm the molecular weight, with an expected (M+H)⁺ peak around 321.08 m/z.[2]

Synthesis Methodology: A Mechanistic Approach

The regioselective synthesis of substituted pyridines is a non-trivial challenge. A common and effective strategy for producing halogenated aminopyridines relies on directed ortho-metalation (DoM). In this approach, a functional group on the ring directs a strong base (typically an organolithium reagent) to deprotonate an adjacent carbon atom. This creates a potent nucleophile that can then be quenched with an electrophile, such as molecular iodine.

The Boc-amino group is a powerful directed metalation group (DMG). The carbonyl oxygen coordinates to the lithium cation, positioning the base to abstract the proton at the ortho position. While a direct protocol for 857266-59-2 is not widely published, the synthesis of the closely related isomer, tert-butyl (3-iodopyridin-4-yl)carbamate, provides an authoritative and mechanistically analogous template.[2]

Representative Synthesis Protocol (Adapted from Analogous Isomer)

Reaction: ortho-Iodination of tert-butyl pyridin-3-ylcarbamate.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl pyridin-3-ylcarbamate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of n-butyllithium (n-BuLi, ~2.5 equiv) dropwise, maintaining the internal temperature below -70 °C. The causality here is critical: the excess base ensures complete deprotonation and the low temperature prevents side reactions.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. A color change is often observed, indicating the formation of the lithiated species.

-

Electrophilic Quench: In a separate flask, dissolve molecular iodine (I₂, ~2.7 equiv) in anhydrous THF. Cool this solution to -78 °C. Transfer the lithiated pyridine solution into the iodine solution via cannula, again maintaining a very low temperature to control the highly exothermic quench.

-

Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Diagram 1: Representative Synthetic Workflow

Caption: Directed ortho-metalation followed by iodination.

Core Reactivity & Applications in Drug Development

The synthetic utility of tert-butyl (5-iodopyridin-3-yl)carbamate is primarily realized through palladium-catalyzed cross-coupling reactions and subsequent Boc-deprotection.

The Iodide Handle: Gateway to C-C and C-N Bond Formation

The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for oxidative addition to a low-valent palladium(0) or nickel(0) catalyst—the crucial first step in most cross-coupling cycles.

This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures.[3] The reaction couples the iodopyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

General Protocol for Suzuki-Miyaura Coupling:

-

Reagents: To a reaction vessel, add tert-butyl (5-iodopyridin-3-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.[4]

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then dried, concentrated, and purified via chromatography.

This reaction is the cornerstone of modern aryl-amine bond synthesis.[5] It allows for the coupling of the iodopyridine with a primary or secondary amine, a transformation that is otherwise difficult to achieve. The choice of phosphine ligand is critical for reaction efficiency and scope.[6]

General Protocol for Buchwald-Hartwig Amination:

-

Reagents: In a glovebox or under an inert atmosphere, combine tert-butyl (5-iodopyridin-3-yl)carbamate (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv).[7][8]

-

Solvent: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

-

Workup: After cooling, quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, concentrate, and purify.

The Boc-Protected Amine: Orthogonal Deprotection

Once the desired modification has been made at the 5-position via cross-coupling, the amine at the 3-position can be unmasked. The Boc group is specifically designed to be stable to the basic and nucleophilic conditions of cross-coupling but labile under acidic conditions.

General Protocol for Boc Deprotection:

-

Reagents: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA, 5-10 equiv), at 0 °C to room temperature.

-

Reaction: Stir the mixture for 1-4 hours. The reaction generates tert-butyl cation and CO₂, which evolve as gases.

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine is often obtained as a TFA salt, which can be neutralized with a base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.

Diagram 2: Key Reactivity Pathways

Caption: Core reactions: Suzuki, Buchwald-Hartwig, and Boc deprotection.

Safety, Handling, & Storage

As with any laboratory chemical, proper safety protocols are essential. Tert-butyl (5-iodopyridin-3-yl)carbamate presents specific hazards that must be managed.

GHS Hazard Information:

Recommended Safety & Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[10]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately and thoroughly with water.[10][12]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[13]

-

Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[10]

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.[11]

-

For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 2–8 °C is recommended to prevent potential degradation.[2]

Conclusion

Tert-butyl (5-iodopyridin-3-yl)carbamate is more than just a chemical; it is a strategic tool for molecular design. Its well-defined points of reactivity—the C-I bond for cross-coupling and the Boc-protected amine for subsequent functionalization—provide a logical and powerful platform for building the complex, nitrogen-containing heterocyclic scaffolds that are prevalent in modern pharmaceuticals. By understanding the mechanistic principles behind its synthesis and application, researchers can effectively integrate this building block into their synthetic programs to accelerate the discovery and development of next-generation therapeutics.

References

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]

-

Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Labogens. CAS-No.: 75-59-2 MSDS. [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 314). [Link]

-

ChemBuyersGuide.com, Inc. Fluorochem UK (Page 358). [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

NIH National Library of Medicine. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Bentham Science Publishers. Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. [Link]

-

NIH National Library of Medicine. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

-

ChemBuyersGuide.com, Inc. CHEMOS GmbH & Co. KG (Page 182). [Link]

-

ChemBuyersGuide.com, Inc. Angene International Limited (Page 1706). [Link]

-

ChemBuyersGuide.com, Inc. chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 452). [Link]

-

Aladdin. tert-Butyl (5-iodopyridin-3-yl)carbamate. [Link]

-

楚肽生物科技. tert-Butyl (5-iodopyridin-3-yl)carbamate. [Link]

-

ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]

-

NIH National Library of Medicine. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

-

NIH National Library of Medicine. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

-

ResearchGate. One-pot iodination/Suzuki–Miyaura coupling to 5, the precursor to crizotinib. [Link]

-

ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

-

GSRS. TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)CARBAMATE. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. labogens.com [labogens.com]

- 13. fishersci.com [fishersci.com]

structure elucidation of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (5-iodopyridin-3-yl)carbamate

Foreword

Foundational Analysis: Confirming Molecular Identity

Before delving into the intricacies of atomic connectivity, the first principle is to confirm the compound's fundamental properties: its molecular formula and weight. This establishes the elemental "parts list" from which the structure is assembled.

Molecular Formula: C₁₀H₁₃IN₂O₂ Molecular Weight: 320.13 g/mol [1]

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial step. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique elemental composition.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. This is chosen because the pyridine nitrogen and carbamate group can be readily protonated to form [M+H]⁺ ions.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The time-of-flight (TOF) analyzer is selected for its high resolution and mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for C₁₀H₁₄IN₂O₂⁺.

Data Interpretation

The primary objective is to match the experimentally observed mass with the theoretical mass. The presence of iodine (a monoisotopic element, ¹²⁷I) simplifies the isotopic pattern, presenting a clean molecular ion peak.

| Ion Species | Theoretical Exact Mass (Da) | Expected Observation |

| [M+H]⁺ | 321.0098 | The most abundant peak in the molecular ion cluster. |

| [M+Na]⁺ | 343.9917 | A common adduct, often observed at lower intensity. |

A mass error of <5 ppm between the theoretical and observed mass for the [M+H]⁺ ion provides strong, authoritative evidence for the elemental formula C₁₀H₁₃IN₂O₂.

Functional Group Identification: Infrared Spectroscopy

With the elemental formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FT-IR) Spectroscopy is an efficient and powerful technique for this purpose, providing a "fingerprint" of the molecule's vibrational modes.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum provides direct evidence for the carbamate functionality, which is the structural core of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |

| ~3350-3400 | N-H Stretch | Confirms the presence of the secondary amine in the carbamate group. |

| ~2980-2850 | C-H Stretch (sp³) | Characteristic of the tert-butyl group's methyl C-H bonds. |

| ~1700-1725 | C=O Stretch (Amide I) | A strong, sharp, and highly diagnostic peak confirming the carbamate carbonyl. [4] |

| ~1580-1610 | C=C & C=N Stretch | Aromatic ring vibrations from the pyridine moiety. |

| ~1510-1540 | N-H Bend (Amide II) | Further evidence of the carbamate group, coupled with C-N stretching. |

| ~1250 & ~1160 | C-O Stretch | Corresponds to the C-O bonds of the carbamate ester functionality. |

The unambiguous observation of the N-H and, most critically, the C=O stretch at ~1715 cm⁻¹ provides the second pillar of evidence, confirming the presence of the Boc-protecting group.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate structural detail, revealing the precise connectivity and chemical environment of every carbon and hydrogen atom. It is the most powerful technique for the complete elucidation of organic molecules.[2][3]

Visualizing the Structure for NMR Assignment

To facilitate a clear discussion, the atoms of tert-butyl (5-iodopyridin-3-yl)carbamate are numbered as follows:

Caption: Numbering scheme for NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible and not broadened by exchange.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H₂ | ~8.6 | d (J ≈ 2 Hz) | 1H | Located ortho to the ring nitrogen and meta to the carbamate. Deshielded by the nitrogen. Small coupling to H₄. |

| H₄ | ~8.4 | t (J ≈ 2 Hz) | 1H | Coupled to both H₂ and H₆ (meta-coupling). Deshielded by flanking nitrogen atoms in the ring system. |

| H₆ | ~8.2 | d (J ≈ 2 Hz) | 1H | Located ortho to the ring nitrogen and adjacent to the iodine-bearing carbon. Small coupling to H₄. |

| N-H | ~9.5 (DMSO-d₆) | br s | 1H | Broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly solvent-dependent. |

| C(CH₃)₃ | ~1.5 | s | 9H | The hallmark of the tert-butyl group. A sharp singlet due to the absence of adjacent protons, with a large integration value.[5] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and functionalization.

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C₈ (C=O) | ~153 | The carbamate carbonyl carbon, characteristically found in this region.[5] |

| C₂ | ~148 | Aromatic carbon adjacent to the ring nitrogen. |

| C₆ | ~145 | Aromatic carbon adjacent to both the ring nitrogen and the iodine-substituted carbon. |

| C₄ | ~135 | Aromatic carbon between two deshielded positions. |

| C₃ | ~130 | Aromatic carbon attached to the electron-withdrawing carbamate group. |

| C₁₀ (C(CH₃)₃) | ~81 | The quaternary carbon of the tert-butyl group, attached to oxygen.[5] |

| C₅ (C-I) | ~95 | Heavy Atom Effect: The carbon directly attached to iodine is significantly shielded compared to a typical aromatic carbon, shifting it upfield. This is a key confirmation point. |

| C₁₁,₁₂,₁₃ (C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group, appearing as a single strong signal.[5] |

Integrated Analysis: A Self-Validating Workflow

The true power of this analytical suite lies not in the individual techniques but in their synergy. Each result must be consistent with the others to build an unshakeable structural proof.

Caption: The integrated workflow for structure elucidation.

-

HRMS to NMR: The molecular formula C₁₀H₁₃IN₂O₂ determined by HRMS is perfectly corroborated by the NMR data, which shows evidence for 13 unique protons (9+1+1+1+1) and 10 unique carbon environments.

-

IR to NMR: The functional groups identified by IR (N-H, C=O) are validated by specific signals in the NMR spectra: the exchangeable N-H proton in the ¹H spectrum and the carbonyl carbon (~153 ppm) in the ¹³C spectrum.

-

Final Confirmation: The precise chemical shifts and coupling patterns in the ¹H NMR, along with the characteristic upfield shift of the iodine-bound carbon in the ¹³C NMR, provide the definitive evidence for the 3,5-substitution pattern on the pyridine ring. No other isomer would produce this unique combination of spectroscopic data.

Conclusion

The structure of tert-butyl (5-iodopyridin-3-yl)carbamate is unequivocally confirmed through a logical, multi-step analytical workflow. By first establishing the molecular formula with High-Resolution Mass Spectrometry, then identifying key functional groups with Infrared Spectroscopy, and finally mapping the complete atomic framework with ¹H and ¹³C Nuclear Magnetic Resonance, we construct a self-validating model of the molecule. This rigorous, evidence-based approach ensures the foundational accuracy required for all subsequent applications in research and development, from synthetic chemistry to pharmaceutical design.

References

- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). In-Situ.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.

-

tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156. (n.d.). PubChem. Available at: [Link]

-

Supporting Information for "tert-Butyl carbamates: an efficient and versatile N-Boc protecting reagent". (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI. Available at: [Link]

Sources

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE molecular weight and formula

An In-Depth Technical Guide to tert-Butyl (5-iodopyridin-3-yl)carbamate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

tert-Butyl (5-iodopyridin-3-yl)carbamate is a pivotal bifunctional molecule that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its structure is uniquely characterized by three key components: a pyridine ring, an iodine substituent, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable intermediate for the construction of complex molecular architectures.

The iodinated pyridine core serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional regioselectivity.[1][2] The iodine atom offers superior reactivity compared to bromine or chlorine analogues, often allowing for milder reaction conditions.[3] Concurrently, the Boc group provides robust protection for the amine functionality, ensuring its stability across a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment.[1][4] This guide provides an in-depth analysis of the compound's properties, a detailed protocol for its synthesis, and a discussion of its critical role in modern drug development.

Physicochemical Properties

The fundamental properties of tert-butyl (5-iodopyridin-3-yl)carbamate are summarized below, providing essential data for researchers and chemists.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | |

| Molecular Weight | 320.13 g/mol | |

| CAS Number | 857266-59-2 | |

| Appearance | Off-white to pale yellow solid | General Supplier Data |

| IUPAC Name | tert-butyl N-(5-iodopyridin-3-yl)carbamate |

Synthesis and Mechanistic Insight

The most direct and common route for the synthesis of tert-butyl (5-iodopyridin-3-yl)carbamate is the N-protection of the commercially available precursor, 3-amino-5-iodopyridine.[5] The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source.

Causality of Experimental Choices

The selection of reagents and conditions is critical for achieving high yield and purity.

-

Starting Material: 3-Amino-5-iodopyridine is the logical precursor, containing the required iodopyridine scaffold.

-

Protecting Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. It is favored for its moderate reactivity and the innocuous nature of its byproducts (isobutylene and CO₂).

-

Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is often included to scavenge the acidic proton from the amine during the reaction, driving the equilibrium towards the product.[6]

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate linkage.

Caption: General workflow for the synthesis of tert-Butyl (5-iodopyridin-3-yl)carbamate.

Detailed Experimental Protocol: Boc Protection of 3-Amino-5-iodopyridine

This protocol is adapted from standard procedures for the Boc protection of aminopyridines.[6][7]

-

Preparation: To a round-bottom flask, add 3-amino-5-iodopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq), either neat or as a solution in DCM, dropwise to the stirred mixture.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl (5-iodopyridin-3-yl)carbamate.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The synthetic utility of tert-butyl (5-iodopyridin-3-yl)carbamate stems from its two distinct reactive sites, which can be addressed sequentially.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in drug discovery.[8][9] The high reactivity of the iodide allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl structures.[3][10] The iodopyridine can be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is central to synthesizing molecules with extended aromatic systems, a common feature in kinase inhibitors and other targeted therapies.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the carbamate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][10]

Caption: Application of the carbamate in a Suzuki coupling followed by Boc deprotection.

Orthogonal Protection Strategy

The Boc group is stable to the basic conditions of most cross-coupling reactions. After the desired molecular scaffold has been constructed via reactions at the iodine position, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4] This unmasks the primary amine, which can then be used for subsequent functionalization, such as amide bond formation, reductive amination, or urea synthesis. This orthogonal strategy is a cornerstone of efficient multi-step synthesis, allowing for the controlled and predictable elaboration of complex molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data for structurally similar compounds, tert-butyl (5-iodopyridin-3-yl)carbamate should be handled with care.

-

Hazard Statements: May be harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

tert-Butyl (5-iodopyridin-3-yl)carbamate is a high-value synthetic intermediate whose utility is defined by the strategic placement of its functional groups. The reactive iodine atom provides a reliable entry point for sophisticated cross-coupling chemistry, while the stable yet labile Boc-protected amine allows for orthogonal synthetic design. This combination empowers researchers and drug development professionals to efficiently construct novel and complex molecular entities, making it an indispensable tool in the pursuit of new therapeutic agents.

References

-

Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. [Link]

-

National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

Chem.info. Boc Protection - Common Conditions. [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. BOC protection method for aminopyridine.

-

Supporting Information for various chemical syntheses. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]

- Google Patents.

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents. BOC protection method for aminopyridine.

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

-

National Institutes of Health (NIH). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

-

MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 3-Amino-5-iodo-pyridine [srdpharma.com]

- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (5-iodopyridin-3-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral characteristics and provides insights into the experimental methodologies crucial for the accurate identification and characterization of this compound. The guide is structured to offer not just data, but a foundational understanding of the spectroscopic principles at play.

Introduction: The Significance of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

T-butyl (5-iodopyridin-3-yl)carbamate is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The presence of an iodinated pyridine ring makes it an excellent substrate for cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during these synthetic transformations and can be readily removed under acidic conditions. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this key intermediate, thereby guaranteeing the reliability of subsequent synthetic steps.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will influence the spectra are the substituted pyridine ring, the carbamate linkage, and the tert-butyl group.

Caption: Molecular structure of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 |

| ~8.4 | d | 1H | H-6 |

| ~8.2 | t | 1H | H-4 |

| ~7.0 | br s | 1H | N-H |

| 1.55 | s | 9H | -C(CH₃)₃ |

Interpretation and Causality:

-

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The iodine atom at the 5-position will further influence the chemical shifts of the adjacent protons. Specifically, H-2, being adjacent to the nitrogen and having a meta-relationship to the iodine, is predicted to be the most downfield singlet. H-6, also adjacent to the nitrogen, will likely appear as a doublet due to coupling with H-4. H-4, situated between the iodine and the carbamate group, is expected to be a triplet (or more complex multiplet) due to coupling with H-2 and H-6. For a similar compound, tert-butyl (3-iodopyridin-4-yl)-carbamate, the aromatic protons appear at δ 8.76 (s, 1H), 8.35 (d, 1H), and 8.11 (d, 1H)[1].

-

Carbamate Proton (N-H): The N-H proton of the carbamate group is expected to be a broad singlet around δ 7.0 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet at approximately δ 1.55 ppm[1]. This upfield shift is characteristic of aliphatic protons shielded from the deshielding regions of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=O (carbamate) |

| ~150 | C-6 |

| ~148 | C-2 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~95 | C-5 (C-I) |

| ~81 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically around δ 152 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the iodine, and the carbamate group. The carbon atom bearing the iodine (C-5) is expected to be significantly shielded and appear at a relatively upfield chemical shift (around δ 95 ppm) due to the heavy atom effect. The other aromatic carbons will appear in the range of δ 135-150 ppm.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected at around δ 81 ppm, while the three equivalent methyl carbons will appear further upfield at approximately δ 28 ppm. For tert-butyl carbamate itself, these peaks are observed at approximately 79 ppm and 28.4 ppm, respectively[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1600, ~1470 | Medium | C=C and C=N ring stretching |

| ~1250, ~1160 | Strong | C-N and C-O stretch |

| ~800-700 | Medium | C-H out-of-plane bending |

| ~600-500 | Weak-Medium | C-I stretch |

Interpretation and Causality:

-

N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a key diagnostic peak for the carbonyl group of the carbamate. Its position indicates a conjugated ester-like carbonyl.

-

Aromatic and Aliphatic C-H Stretches: Weak bands above 3000 cm⁻¹ are attributed to the aromatic C-H stretches, while medium intensity bands below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the tert-butyl group.

-

Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine bond will have a weak to medium intensity stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 320 | [M]⁺ (Molecular Ion) |

| 264 | [M - C₄H₈]⁺ |

| 221 | [M - C₄H₉O₂]⁺ |

| 194 | [C₅H₃IN]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation and Fragmentation Pathway:

Caption: Proposed fragmentation pathway for T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE in EI-MS.

The molecular ion peak [M]⁺ is expected at m/z 320, corresponding to the molecular weight of the compound (C₁₀H₁₃IN₂O₂)[4]. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a peak at m/z 264. Subsequent loss of carbon dioxide would lead to a fragment at m/z 221. The base peak is often the tert-butyl cation [C₄H₉]⁺ at m/z 57.

Experimental Protocol: Acquisition of ¹H NMR Spectrum

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE for structural confirmation and purity assessment.

Materials:

-

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Use a vortex mixer to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (a default of 2-5 seconds is usually sufficient for survey scans).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative number of protons.

-

Self-Validating System & Quality Control:

-

Internal Standard: The use of TMS as an internal standard ensures accurate chemical shift referencing.

-

Solvent Peak: The residual CHCl₃ peak in the CDCl₃ should appear at δ 7.26 ppm. Any significant deviation may indicate a calibration error.

-

Linewidth: The linewidth of the TMS peak should be narrow (typically < 0.5 Hz), indicating good shimming and magnetic field homogeneity.

-

Integration Ratios: The integral ratios of the observed peaks should correspond to the number of protons in the proposed structure.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE. By understanding the expected chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocol for ¹H NMR acquisition offers a standardized method to ensure data quality and reproducibility.

References

- Supporting Information for a related synthesis.

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link].

-

National Institute of Standards and Technology. Butyl carbamate. NIST Chemistry WebBook. Available at: [Link].

-

Blazechem. tert-Butyl (5-iodopyridin-3-yl)carbamate. Blazechem. Available at: [Link].

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. PubChem. Available at: [Link].

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. PubChem. Available at: [Link].

-

ResearchGate. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Available at: [Link].

-

PubChem. 3-Iodopyridine. PubChem. Available at: [Link].

Sources

The Strategic Utility of tert-Butyl (5-iodopyridin-3-yl)carbamate in Modern Drug Discovery: A Technical Guide

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. This endeavor hinges on the availability of versatile and strategically functionalized building blocks that enable the efficient construction of complex molecular architectures. Among these, tert-butyl (5-iodopyridin-3-yl)carbamate has emerged as a pivotal intermediate, offering a unique combination of a protected amine and a reactive handle for carbon-carbon bond formation. This technical guide provides an in-depth exploration of the commercial availability, chemical properties, synthesis, and strategic applications of this valuable compound for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

tert-Butyl (5-iodopyridin-3-yl)carbamate is readily available from a range of commercial suppliers specializing in chemical building blocks for research and development. The compound is typically offered in various purities, most commonly ≥95% or ≥97%, and in quantities ranging from milligrams to kilograms to support both early-stage discovery and scale-up activities. When sourcing this reagent, it is imperative to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity, as trace impurities can significantly impact the outcome of sensitive downstream reactions.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | - | ≥95% | Grams to bulk |

| Thermo Fisher Scientific | B23225.06 (for 3-iodopyridine) | ≥98.5% | Grams |

| BLD Pharm | BD227756 (for a similar compound) | ≥95% | Milligrams to kilograms |

| Aladdin | T195351 | Not Specified | 50mg, 250mg |

| Alchem Pharmtech | Z-68129 (related spiro compound) | 97% | Inquire |

| BIOFOUNT | 857266-59-2 | Not Specified | Inquire |

Note: Catalog numbers and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of tert-butyl (5-iodopyridin-3-yl)carbamate.

Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 857266-59-2 | BIOFOUNT[1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem[2] |

| Molecular Weight | 320.13 g/mol | PubChem[2] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Not explicitly reported, expected to be a solid at room temperature. | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| InChI Key | YZLXIVKPYUFJPN-UHFFFAOYSA-N | PubChem[2] |

Safety and Handling:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult a physician if irritation persists.[4]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The Synthetic Rationale: A Tale of Two Moieties

The synthetic utility of tert-butyl (5-iodopyridin-3-yl)carbamate is rooted in the orthogonal reactivity of its two key functional groups: the tert-butoxycarbonyl (Boc)-protected amine and the iodo-substituted pyridine ring.

Sources

- 1. 857266-59-2|(5-碘吡啶-3-基)氨基甲酸叔丁酯|tert-Butyl(5-iodopyridin-3-yl)carbamate|-范德生物科技公司 [bio-fount.com]

- 2. benchchem.com [benchchem.com]

- 3. 25391-66-6 Cas No. | 3-Amino-5-iodopyridine | Apollo [store.apolloscientific.co.uk]

- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

A Note from the Senior Application Scientist

To my fellow researchers, scientists, and drug development professionals, this guide is crafted not as a mere checklist, but as a comprehensive resource for the safe and effective handling of T-butyl (5-iodopyridin-3-yl)carbamate. In our pursuit of scientific advancement, the foundational principle of "safety first" is not a constraint but a catalyst for reproducible and reliable results. The protocols and insights within this document are a synthesis of established safety principles and practical experience in handling complex chemical intermediates. Our objective is to empower you with the knowledge to not only protect yourselves and your colleagues but also to ensure the integrity of your research. Let us proceed with a shared commitment to excellence in both our scientific endeavors and our safety culture.

Chemical Identity and Physical Properties

T-butyl (5-iodopyridin-3-yl)carbamate is a key intermediate in medicinal chemistry, valued for its utility in introducing a protected amino group onto a pyridine scaffold, with the iodine atom serving as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1]

| Property | Value |

| Molecular Formula | C10H13IN2O2 |

| Molecular Weight | 320.13 g/mol [2] |

| CAS Number | 857266-59-2[2] |

| Appearance | Off-white solid (inferred from similar compounds) |

| Melting Point | Not explicitly available; likely a solid at room temperature[3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and THF, with low water solubility[1] |

Hazard Identification and GHS Classification

Based on analogous compounds, the following GHS classifications are anticipated:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Skin Irritation | 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[5][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][6] |

Causality of Hazards:

-

Iodinated Aromatic Compounds: These compounds can be irritants and sensitizers. The iodine atom itself is not the primary source of toxicity, but the overall reactivity of the molecule can lead to adverse biological interactions.

-

Carbamates: This class of compounds can have a wide range of toxicological profiles. Some carbamates are known to be cholinesterase inhibitors, though this is less common with the N-Boc protecting group. However, the potential for skin and respiratory sensitization should always be considered.[7][8]

-

Pyridinyl Moiety: Pyridine and its derivatives can be absorbed through the skin and are known to be toxic to the central nervous system, liver, and kidneys.[9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of T-butyl (5-iodopyridin-3-yl)carbamate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[10]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Due to the potential for skin irritation and sensitization, gloves are required. Nitrile gloves may not offer sufficient protection against all pyridine derivatives; therefore, butyl rubber gloves are recommended for extended contact.[9] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12] All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including medical clearance and fit testing.[9]

Caption: PPE Selection Workflow for Handling T-butyl (5-iodopyridin-3-yl)carbamate.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the stability of the compound.

Handling

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[8][13]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

-

Grounding: For transfers of larger quantities of the solid, take precautionary measures against static discharge.[11]

Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Light and Moisture Sensitivity: While not explicitly stated for this compound, many iodinated compounds are light-sensitive.[14] It is prudent to store it in a light-resistant container. Some carbamates are also moisture-sensitive.[12]

Emergency Procedures